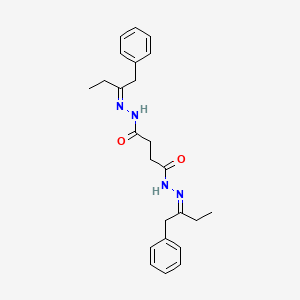

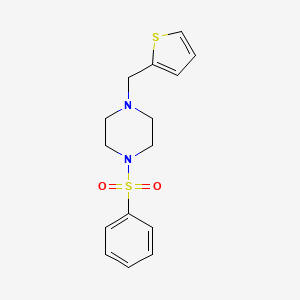

![molecular formula C17H19N3O2S B5503055 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}morpholine](/img/structure/B5503055.png)

4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to “4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}morpholine” often involves multistep chemical processes. For instance, the synthesis of similar morpholine derivatives has been achieved through condensation reactions, chlorination, and nucleophilic substitution, starting from commercially available precursors. The total yield for such processes can vary, demonstrating the complexity and efficiency of synthetic routes employed (H. Lei et al., 2017).

Molecular Structure Analysis

Molecular structure analysis is critical in understanding the chemical behavior and reactivity of a compound. X-ray crystallography, NMR spectroscopy, and mass spectrometry are common techniques used to elucidate structural details. These methods provide insights into the compound's molecular geometry, electronic structure, and potential reactive sites, which are essential for predicting its interactions and functions (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

“this compound” and its derivatives undergo various chemical reactions, reflecting their reactivity and functional versatility. These reactions can include nucleophilic substitutions, cyclocondensations, and cross-coupling reactions, leading to the formation of bioactive compounds. The specific chemical reactions and properties depend on the substituents and the structural framework of the molecule, influencing its potential applications in medicinal chemistry and material science (M. M. Martínez et al., 2012).

Physical Properties Analysis

The physical properties of “this compound” derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often used to study these properties.

Chemical Properties Analysis

The chemical properties of a compound, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, are essential for its application in synthesis and drug design. For example, the reactivity of morpholine derivatives towards halogenation, alkylation, and acylation reactions can be exploited to synthesize novel compounds with potential biological activities (L. Voskressensky et al., 2015).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research into derivatives of morpholine, including "4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}morpholine," highlights their importance as intermediates for developing compounds with potential therapeutic applications. A study by Lei et al. (2017) introduced a rapid and green synthetic method for morpholine derivatives, showcasing their application in inhibiting tumor necrosis factor alpha and nitric oxide. This process involves condensation reaction, chlorination, and nucleophilic substitution, with a focus on optimizing yield and environmental friendliness (Lei et al., 2017).

Antimicrobial and Anti-inflammatory Activities

Jakubkienė et al. (2003) synthesized morpholinomethyl derivatives demonstrating significant anti-inflammatory activity in vivo, some surpassing the activity of acetylsalicylic acid. This work emphasizes the potential of morpholine-based compounds in developing new anti-inflammatory agents (Jakubkienė et al., 2003).

Advanced Applications in Kinase Inhibition

Hobbs et al. (2019) explored the role of 4-(pyrimidin-4-yl)morpholines in inhibiting the PI3K-AKT-mTOR pathway, a crucial target in cancer therapy. Their research identified morpholine as a privileged pharmacophore, demonstrating the potential of morpholine derivatives in developing selective kinase inhibitors (Hobbs et al., 2019).

Potential in Drug Development

Further studies into morpholine and its derivatives, such as those by Majithiya and Bheshdadia (2022), have investigated the antimicrobial activities of synthesized pyrimidine-triazole derivatives. These compounds showed promising results against selected bacterial and fungal strains, underscoring the versatility of morpholine-based compounds in pharmaceutical development (Majithiya & Bheshdadia, 2022).

Propriétés

IUPAC Name |

2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-13-11-15(14-5-3-2-4-6-14)19-17(18-13)23-12-16(21)20-7-9-22-10-8-20/h2-6,11H,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAFHXPTJYGYMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)N2CCOCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol](/img/structure/B5502992.png)

![2-[(4'-methoxy-3',5'-dimethylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5502994.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]morpholine](/img/structure/B5503010.png)

![1-ethyl-3-isobutyl-N-[1-(6-methyl-2-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5503043.png)

![1-[5-(2-chlorophenyl)-2-furoyl]-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5503062.png)

![methyl 4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5503066.png)

![N-(2-oxo-2-{4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5503069.png)